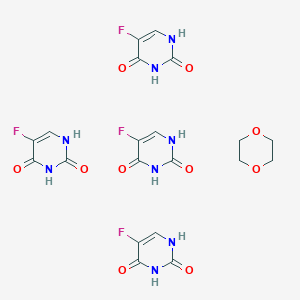

5-Fluorouracil 1,4-dioxane (4/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

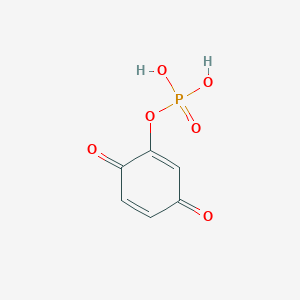

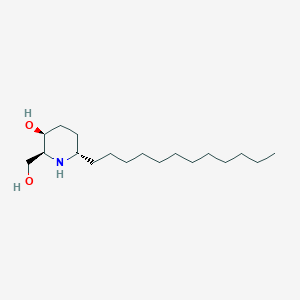

5-Fluorouracil 1,4-dioxane (4/1) is a solvate compound formed by the combination of 5-fluorouracil and 1,4-dioxane in a 4:1 molar ratio. This compound crystallizes in the triclinic space group and is known for its unique structural properties, where ribbons of 5-fluorouracil molecules are joined by 1,4-dioxane-mediated interactions, forming sheets parallel to specific planes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-fluorouracil 1,4-dioxane (4/1) involves dissolving 5-fluorouracil in 1,4-dioxane and allowing the solution to evaporate slowly. This method results in the formation of crystals of the solvate .

Industrial Production Methods: While specific industrial production methods for this solvate are not extensively documented, the general approach involves solvent evaporation techniques under controlled conditions to ensure the formation of the desired crystalline structure .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluorouracil 1,4-dioxane (4/1) undergoes various chemical reactions, including hydrogen bonding interactions. The 5-fluorouracil component can participate in typical reactions such as oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in reactions involving 5-fluorouracil include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents that facilitate the desired reaction pathways .

Major Products Formed: The major products formed from reactions involving 5-fluorouracil typically include modified nucleotides and other derivatives that retain the fluorinated pyrimidine structure .

Aplicaciones Científicas De Investigación

5-Fluorouracil 1,4-dioxane (4/1) has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the structural properties and interactions of solvates. In biology and medicine, 5-fluorouracil is a well-known chemotherapeutic agent used to treat various cancers, including colorectal, breast, and head and neck cancers . The solvate form can be used to investigate the stability and solubility of 5-fluorouracil in different environments .

Mecanismo De Acción

The mechanism of action of 5-fluorouracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid function. It inhibits the enzyme thymidylate synthase, which is crucial for DNA synthesis, resulting in cell death. This mechanism is particularly effective in rapidly dividing cancer cells . The 1,4-dioxane component acts as a solvent, facilitating the delivery and stability of 5-fluorouracil .

Comparación Con Compuestos Similares

5-Fluorouracil: The parent compound, widely used in chemotherapy.

Capecitabine: An oral prodrug of 5-fluorouracil, used for similar therapeutic purposes.

Tegafur: Another prodrug of 5-fluorouracil, often used in combination therapies.

Uniqueness: 5-Fluorouracil 1,4-dioxane (4/1) is unique due to its solvate structure, which enhances the stability and solubility of 5-fluorouracil. This property can be particularly useful in pharmaceutical formulations where solubility and stability are critical factors .

Propiedades

Número CAS |

828935-43-9 |

|---|---|

Fórmula molecular |

C20H20F4N8O10 |

Peso molecular |

608.4 g/mol |

Nombre IUPAC |

1,4-dioxane;5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/4C4H3FN2O2.C4H8O2/c4*5-2-1-6-4(9)7-3(2)8;1-2-6-4-3-5-1/h4*1H,(H2,6,7,8,9);1-4H2 |

Clave InChI |

DADBWGOMTNQFCJ-UHFFFAOYSA-N |

SMILES canónico |

C1COCCO1.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)

![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)

![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)

![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)

![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)

![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)

![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)

![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)

![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)